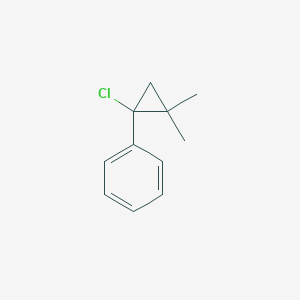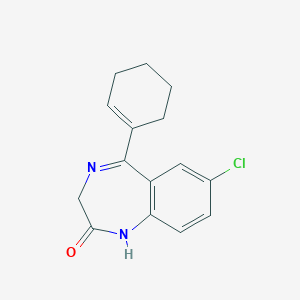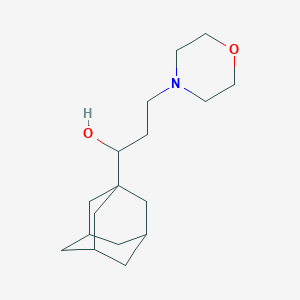
alpha-(1-Adamantyl)-4-morpholinepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(1-Adamantyl)-4-morpholinepropanol, also known as AAM, is a chemical compound that has been widely studied for its potential therapeutic applications. AAM is a morpholine derivative that exhibits unique pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Alpha-(1-Adamantyl)-4-morpholinepropanol has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of chronic pain. alpha-(1-Adamantyl)-4-morpholinepropanol has also been found to exhibit anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol is not fully understood. However, it is believed to act on the opioid and cannabinoid receptors in the brain, which are involved in pain perception and inflammation. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to modulate the activity of certain enzymes and neurotransmitters, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its unique pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on alpha-(1-Adamantyl)-4-morpholinepropanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol and to identify any potential side effects or limitations of its use.
In conclusion, alpha-(1-Adamantyl)-4-morpholinepropanol is a chemical compound with unique pharmacological properties that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-(1-Adamantyl)-4-morpholinepropanol may lead to the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis of alpha-(1-Adamantyl)-4-morpholinepropanol involves the reaction of 1-adamantylamine with 4-formylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure alpha-(1-Adamantyl)-4-morpholinepropanol. The yield of alpha-(1-Adamantyl)-4-morpholinepropanol synthesis is typically around 60-70%.
Propiedades
Número CAS |
15037-70-4 |
|---|---|
Nombre del producto |
alpha-(1-Adamantyl)-4-morpholinepropanol |
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C17H29NO2/c19-16(1-2-18-3-5-20-6-4-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,19H,1-12H2 |
Clave InChI |
KDEJVXIPSQTVHQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
SMILES canónico |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
Sinónimos |
α-(1-Adamantyl)-4-morpholine-1-propanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



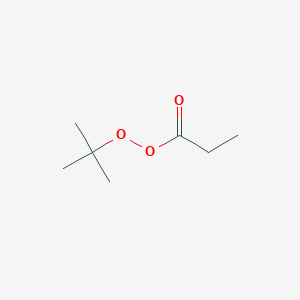
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)

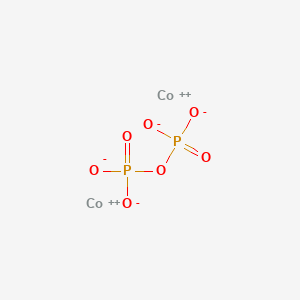
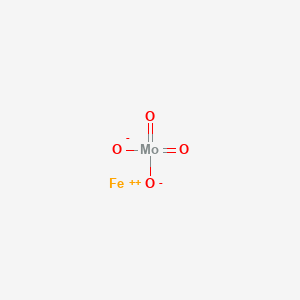

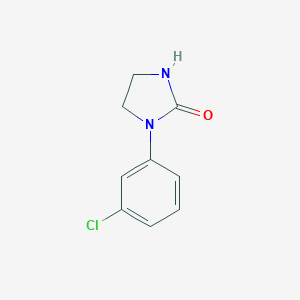
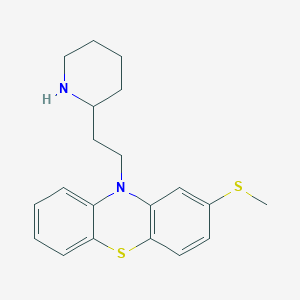
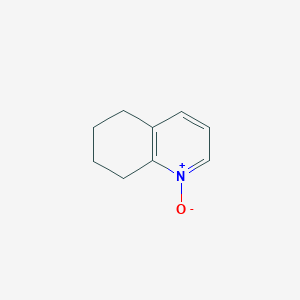
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)

